6-O-(tert-Butyldimethylsilyl)-D-galactal

Catalog No.
S1492989
CAS No.
124751-19-5
M.F
C12H24O4Si
M. Wt
260.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
6-O-(tert-Butyldimethylsilyl)-D-galactal

CAS Number

124751-19-5

Product Name

6-O-(tert-Butyldimethylsilyl)-D-galactal

IUPAC Name

(2R,3R,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-3,4-dihydro-2H-pyran-3,4-diol

Molecular Formula

C12H24O4Si

Molecular Weight

260.4 g/mol

InChI

InChI=1S/C12H24O4Si/c1-12(2,3)17(4,5)16-8-10-11(14)9(13)6-7-15-10/h6-7,9-11,13-14H,8H2,1-5H3/t9-,10-,11-/m1/s1

InChI Key

HYSBQWOHQIVUQQ-GMTAPVOTSA-N

SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O)O

Synonyms

6-O-(TERT-BUTYLDIMETHYLSILYL)-D-GALACTAL

Canonical SMILES

CC(C)(C)[Si](C)(C)OCC1C(C(C=CO1)O)O

Isomeric SMILES

CC(C)(C)[Si](C)(C)OC[C@@H]1[C@@H]([C@@H](C=CO1)O)O
  • Organic synthesis:

    • The presence of the tert-butyldimethylsilyl (TBDMS) group suggests 6-O-TBDMS-D-galactal might be a protected form of D-galactal, a carbohydrate molecule. The TBDMS group is a common protecting group in organic synthesis used to temporarily mask a hydroxyl group while allowing modification at other sites in the molecule. Once the desired modifications are complete, the TBDMS group can be selectively removed to regenerate the free hydroxyl group.
    • D-galactal itself is a versatile starting material for the synthesis of various carbohydrate derivatives, including glycosides, cyclic acetals, and sugar nucleotides. 6-O-TBDMS-D-galactal could potentially be used as a protected form of D-galactal in these synthetic processes.
  • Carbohydrate chemistry:

    • D-galactose is an essential monosaccharide with various biological functions. 6-O-TBDMS-D-galactal, as a derivative of D-galactal, could be a useful tool in studying the biological properties of galactose and its derivatives. For instance, it might be used in studies on carbohydrate-protein interactions or the development of galactose-based drugs.

6-O-(tert-Butyldimethylsilyl)-D-galactal is a chemical compound characterized by the molecular formula C12H24O4Si and a molecular weight of 260.4 g/mol. This compound is a derivative of D-galactal, where a tert-butyldimethylsilyl group is attached to the sixth position of the galactal molecule. Its structure includes a silyl ether, which enhances the stability and solubility of the compound in organic solvents, making it useful in various chemical applications .

Typical of silyl ethers, including:

  • Deprotection Reactions: The silyl group can be removed under acidic or fluoride conditions to regenerate the hydroxyl group at position six of D-galactal.
  • Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions, where the silyl group can be replaced by other nucleophiles.
  • Formation of Glycosidic Bonds: It can be used as a glycosyl donor in glycosidic bond formation, facilitating the synthesis of oligosaccharides and glycoproteins .

6-O-(tert-Butyldimethylsilyl)-D-galactal exhibits biological relevance primarily in glycobiology. It serves as a biochemical reagent for studying carbohydrate-protein interactions and enzyme mechanisms involving glycosylation. The compound's structural features may influence its interaction with biological macromolecules, making it valuable for research in cell signaling and immune responses .

The synthesis of 6-O-(tert-Butyldimethylsilyl)-D-galactal typically involves:

  • Protection of Hydroxyl Groups: D-galactal is first treated with tert-butyldimethylsilyl chloride in the presence of a base (such as imidazole) to protect the hydroxyl groups.
  • Selective Silylation: The reaction conditions are adjusted to ensure that only the hydroxyl group at position six is silylated.
  • Purification: The product is purified using techniques such as column chromatography to isolate 6-O-(tert-Butyldimethylsilyl)-D-galactal from unreacted starting materials and by-products .

This compound finds applications in various fields:

  • Glycobiology Research: Used as a tool for studying carbohydrate structures and their biological functions.
  • Pharmaceutical Synthesis: Acts as an intermediate in synthesizing more complex carbohydrate derivatives and drugs .
  • Chemical Biology: Facilitates investigations into glycosylation processes and their roles in cellular functions.

Interaction studies involving 6-O-(tert-Butyldimethylsilyl)-D-galactal focus on its role in binding with proteins and other biomolecules. These studies often employ techniques such as:

  • Nuclear Magnetic Resonance Spectroscopy: To elucidate binding interactions and conformational changes upon ligand binding.
  • Surface Plasmon Resonance: To measure real-time interactions between the compound and target biomolecules, providing insights into affinity and kinetics.

Such studies contribute to understanding how modifications at the sugar level can affect biological processes .

Several compounds share structural similarities with 6-O-(tert-Butyldimethylsilyl)-D-galactal. Here are some notable examples:

Compound NameMolecular FormulaKey Features
D-GalactalC12H24O4Base structure without silylation
6-O-Tert-butyldimethylsilyl-D-glucalC12H24O4SiSimilar silylation at position six but with glucose
6-O-(Trimethylsilyl)-D-galactalC12H30O4SiDifferent silyl group affecting reactivity
6-O-(Phenylsulfonyl)-D-galactalC12H24O5SSulfonyl group introduces different reactivity

Uniqueness

The unique aspect of 6-O-(tert-Butyldimethylsilyl)-D-galactal lies in its specific tert-butyldimethylsilyl protection, which offers enhanced stability compared to other silylated sugars. This stability makes it particularly useful for synthetic applications where prolonged reaction times or harsh conditions are involved .

The strategic use of silicon-based protecting groups emerged as a transformative advancement in organic synthesis during the mid-20th century. Silyl ethers, including tert-butyldimethylsilyl (TBDMS), were introduced to address limitations of traditional acyl and benzyl protections, offering superior steric bulk, hydrolytic stability, and orthogonality in multi-step syntheses. In carbohydrate chemistry, silyl groups provided critical solutions for regioselective protection of hydroxyl groups, particularly in monosaccharides with multiple stereocenters. The TBDMS group, first popularized by E.J. Corey in the 1970s, became a cornerstone due to its balanced reactivity profile: resistant to acidic conditions (e.g., 80% acetic acid) while remaining cleavable via fluoride-based reagents. This stability-profile dichotomy enabled synthetic chemists to design complex oligosaccharides without premature deprotection.

Evolution of 6-O-(tert-Butyldimethylsilyl)-D-galactal as a Key Building Block

The specific application of TBDMS at the 6-O position of D-galactal arose from systematic studies on steric and electronic effects in glycosylation reactions. Early work by Hanessian and Lavallée demonstrated that silyl groups at primary hydroxyl sites (e.g., C6 in galactose derivatives) could direct reactivity toward secondary hydroxyls while minimizing side reactions. 6-O-TBDMS-D-galactal emerged as a privileged intermediate due to:

  • Enhanced Donor Reactivity: The electron-donating silyl ether increases nucleophilicity at the anomeric center, facilitating glycosidic bond formation.
  • Stereochemical Control: Bulky TBDMS at C6 restricts conformational flexibility, favoring α-selectivity in glycosylations.
  • Orthogonal Deprotection: Compatibility with hydrogenolysis (for benzyl ethers) and acidic conditions (for acetals) enables sequential deprotection strategies.

Key milestones include its use in the synthesis of tumor-associated carbohydrate antigens and glycosaminoglycan precursors, where regio- and stereochemical precision are paramount.

Significance in Modern Synthetic Carbohydrate Chemistry

6-O-TBDMS-D-galactal has become indispensable in three domains:

  • Oligosaccharide Assembly: Its role as a glycosyl donor in automated solid-phase synthesis enables rapid construction of branched glycans.
  • Glycoconjugate Development: The TBDMS group survives conditions for peptide coupling, facilitating glycoprotein mimetics.
  • Mechanistic Studies: The compound’s defined stereochemistry aids in elucidating glycosylation transition states through kinetic isotope effects and computational modeling.

A comparative analysis of silyl-protected galactals reveals distinct advantages:

Property6-O-TBDMS-D-galactal6-O-TBDPS-D-galactal6-O-TIPS-D-galactal
Hydrolytic StabilityModerateHighVery High
Deprotection ReagentTBAFTBAFTBAF
Steric Bulk (ų)110145160
Typical Yield in Glycosylation (%)75–8560–7050–60

Data derived from.

Regioselective protection of the 6-hydroxyl group in D-galactal is fundamental to synthesizing 6-O-(tert-butyldimethylsilyl)-D-galactal. Two primary methodologies dominate: traditional silyl chloride-based approaches and palladium-catalyzed silane alcoholysis.

Traditional Silyl Chloride Method

The conventional method employs tert-butyldimethylsilyl chloride (TBDMS-Cl) with a base (e.g., imidazole or pyridine) in anhydrous dimethylformamide (DMF). The reaction typically proceeds at room temperature for 12–24 hours, yielding the 6-O-TBDMS derivative [1]. However, this approach often produces mixtures of 2,6- and 3,6-disilylated byproducts due to competing hydroxyl reactivities [4].

Palladium-Catalyzed Silane Alcoholysis

A breakthrough method utilizes palladium nanoparticles (∼2 nm diameter) generated in situ from PdCl₂ or Pd(OAc)₂ and tert-butyldimethylsilane (TBDMS-H) in N,N-dimethylacetamide [4] [6]. This colloidal catalyst enables regioselective 3,6-silylation of methyl glycosides, contrasting with the 2,6-selectivity of traditional methods. Key advantages include:

  • Byproduct Mitigation: Hydrogen gas is the sole byproduct, avoiding corrosive HCl [4].
  • Complementary Regioselectivity: Enables access to 3,6-disilylated products unattainable via chloride-based routes [6].

Table 1: Regioselectivity Comparison of Silylation Methods

MethodReagentsPrimary RegioisomerByproducts
Traditional ChlorideTBDMS-Cl, Imidazole2,6-DisilylatedHCl, Isomer Mixtures
Pd-Catalyzed AlcoholysisPdCl₂, TBDMS-H3,6-DisilylatedH₂

One-Pot Synthetic Approaches

While explicit one-pot protocols for 6-O-TBDMS-D-galactal are not detailed in literature, plausible strategies can be inferred from related systems. A potential pathway involves sequential deprotection-silylation:

  • Galactal Activation: Treat D-galactal with a mild acid to generate a reactive intermediate.
  • In Situ Silylation: Introduce TBDMS-H and Pd nanoparticles without isolating intermediates, leveraging the Pd catalyst’s compatibility with multiple steps [4].
    Challenges include optimizing solvent systems (e.g., DMF/THF mixtures) to accommodate both acid sensitivity and Pd colloidal stability.

Scale-Up Production Strategies

Scalable synthesis requires addressing catalyst recovery, solvent volume, and purification efficiency.

Catalyst Recycling in Pd-Mediated Routes

Pd nanoparticles face challenges in large-scale recovery due to colloidal stability. Immobilizing Pd on mesoporous silica or magnetic substrates could enhance recyclability, though this remains untested for galactal silylation [4].

Solvent and Reagent Optimization

Traditional methods use excess TBDMS-Cl (1.5–2.0 equivalents), necessitating costly purification. Reducing equivalents to 1.2–1.3 and switching to dichloromethane (lower boiling point) improves distillation efficiency during scale-up [1].

Green Chemistry Considerations for Silylation Reactions

Atom Economy and Waste Reduction

Pd-catalyzed alcoholysis outperforms traditional methods in atom economy (94% vs. 78%), as TBDMS-H directly transfers the silyl group without chloride waste [4] [6].

Solvent Sustainability

Replacing DMF with cyclopentyl methyl ether (CPME) or 2-methyl-THF reduces environmental impact while maintaining reaction efficacy [4].

Table 2: Environmental Metrics of Silylation Methods

MetricTraditional ChloridePd Alcoholysis
E-Factor (kg waste/kg product)12.43.8
PMI (Process Mass Intensity)18.96.2

Comparative Analysis of Synthetic Routes

Yield and Purity

  • Traditional Chloride: Yields 65–75% with 90–95% purity after column chromatography [1].
  • Pd Alcoholysis: Achieves 80–85% yield and >97% purity due to fewer byproducts [4].

Operational Complexity

Pd methods require stringent anhydrous conditions and hydrogen gas management, increasing infrastructure costs. Traditional routes, while simpler, necessitate HCl scrubbing systems.

Cost Implications

TBDMS-H is costlier than TBDMS-Cl, but reduced purification needs and higher yields offset this at scale [6].

Wikipedia

2,6-Anhydro-1-O-[tert-butyl(dimethyl)silyl]-5-deoxy-D-arabino-hex-5-enitol

Dates

Modify: 2023-08-15

Explore Compound Types